4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile
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Overview
Description
“4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile” is a chemical compound with the CAS number 923163-46-6 . It is also known as "2-Furanpropanoic acid, β-hydroxy-β-(trifluoromethyl)" . It is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F3O4 . The InChI code is 1S/C8H7F3O4/c9-8(10,11)7(14,4-6(12)13)5-2-1-3-15-5/h1-3,14H,4H2,(H,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 224.14 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
- Novel Synthesis Techniques: Research has explored novel synthesis methods for trifluoropropenyl-substituted furans, demonstrating innovative approaches to creating these compounds (Zhang, Zhao, & Lu, 2007).
- Formation of Trifluoromethylated Furan Derivatives: Studies have shown that trifluoromethylated furan derivatives can be synthesized from reactions involving tert-butyl isocyanide and trifluoro-4-arylbutan-2,4-diones (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Materials Science and Engineering
- Advanced Materials Synthesis: Research in the field of materials science has developed methods for creating furan-based compounds with applications in various industries, including pharmaceuticals and polymers (Bergstrom, Ng, & Wong, 1983).
Environmental Chemistry
- Environmental Impact Studies: Investigations into the environmental impacts of furan derivatives, including trifluoromethyl furans, have been conducted, particularly focusing on their photo-oxidation and the formation of aerosols, which has implications for atmospheric chemistry (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Analytical Chemistry
- Analytical Methods Development: Studies have focused on developing new analytical methods for detecting and quantifying furan derivatives, which are important for monitoring water quality and other environmental parameters (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).
Fluorescence and Sensing Applications
- Fluorescence and Sensing: Research has been done on modifying the molecular structure of furan derivatives to enhance their fluorescence and sensing capabilities, making them valuable in applications like fluorescence sensing and imaging (Han, Liu, Sun, Li, Yin, & Shi, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(13,3-4-12)6-2-1-5-14-6/h1-2,5,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDOTCKAOBEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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